molecular formula C5H6BrN3O2 B1378759 4-Bromo-1-ethyl-5-nitro-1H-pyrazole CAS No. 1439820-86-6

4-Bromo-1-ethyl-5-nitro-1H-pyrazole

Cat. No.: B1378759
CAS No.: 1439820-86-6
M. Wt: 220.02 g/mol
InChI Key: RMXHYDMWCAJQQF-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 1-position, and a nitro group at the 5-position. These substituents confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 4-bromo-1-ethyl-1H-pyrazole with a nitrating agent such as nitric acid or a nitrate salt under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nitration to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-5-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

    Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The ethyl group at the 1-position can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium thiolate, amines, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: 4-Substituted derivatives of 1-ethyl-5-nitro-1H-pyrazole.

    Reduction: 4-Bromo-1-ethyl-5-amino-1H-pyrazole.

    Oxidation: 4-Bromo-1-carboxyethyl-5-nitro-1H-pyrazole.

Scientific Research Applications

4-Bromo-1-ethyl-5-nitro-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-5-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

    4-Chloro-1-ethyl-5-nitro-1H-pyrazole: Chlorine atom instead of bromine.

    4-Bromo-1-ethyl-3-nitro-1H-pyrazole: Nitro group at the 3-position instead of the 5-position.

Uniqueness

4-Bromo-1-ethyl-5-nitro-1H-pyrazole is unique due to the specific combination of substituents, which confer distinct reactivity and properties. The presence of both bromine and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-bromo-1-ethyl-5-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-2-8-5(9(10)11)4(6)3-7-8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXHYDMWCAJQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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